molecular formula C17H32N6O4 B236479 Glyyunnansapogenin B CAS No. 131177-50-9

Glyyunnansapogenin B

Cat. No.: B236479
CAS No.: 131177-50-9
M. Wt: 488.7 g/mol
InChI Key: ZXWLSOQCDSAYHO-CXPCWDADSA-N
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Description

The compound Glyyunnansapogenin B is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple hydroxyl groups, a carboxylic acid group, and a polycyclic framework, making it a subject of interest in various fields of scientific research.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the polycyclic framework and the introduction of functional groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the polycyclic structure through cyclization reactions.

    Functional Group Introduction: Introduction of hydroxyl and carboxylic acid groups through oxidation and other functionalization reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carboxylic acid groups to alcohols.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).

    Substitution Reagents: Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary alcohols.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its hydroxyl groups may participate in hydrogen bonding with proteins or nucleic acids, influencing their structure and function. The carboxylic acid group may also play a role in binding to metal ions or other molecules, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Glyyunnansapogenin B: is similar to other polycyclic compounds with hydroxyl and carboxylic acid groups, such as and .

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the arrangement of functional groups, which confer distinct chemical and biological properties. Its complex structure allows for diverse interactions with other molecules, making it a valuable subject of study in various scientific disciplines.

Properties

CAS No.

131177-50-9

Molecular Formula

C17H32N6O4

Molecular Weight

488.7 g/mol

IUPAC Name

(2S,3R,4aS,6aR,6aS,6bR,9S,10S,12aR,14bS)-3,10-dihydroxy-9-(hydroxymethyl)-2,4a,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid

InChI

InChI=1S/C30H48O5/c1-25-13-14-29(5)18(19(25)15-27(3,24(34)35)23(33)16-25)7-8-21-26(2)11-10-22(32)28(4,17-31)20(26)9-12-30(21,29)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20?,21-,22+,23-,25+,26+,27+,28-,29-,30-/m1/s1

InChI Key

ZXWLSOQCDSAYHO-CXPCWDADSA-N

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H]([C@]5(C)CO)O)C)C)[C@H]1C[C@]([C@@H](C2)O)(C)C(=O)O)C

SMILES

CC12CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C1CC(C(C2)O)(C)C(=O)O)C

Canonical SMILES

CC12CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C1CC(C(C2)O)(C)C(=O)O)C

Synonyms

3 beta,21 alpha,24-trihydroxyolean-12-en-30-oic acid
glyyunnansapogenin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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